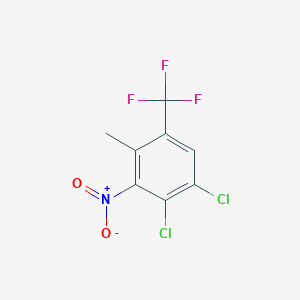

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWCYHTODRXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397330 | |

| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-66-9 | |

| Record name | 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene (CAS 115571-66-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound with potential applications in the agrochemical and pharmaceutical industries.[1] Its chemical structure combines several functional groups that contribute to its reactivity and potential biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 115571-66-9 | [1][2] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |

| Molecular Weight | 274.02 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Synonyms | 1,2-Dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene, 4,5-Dichloro-2-methyl-3-nitrobenzotrifluoride | [3] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis and Manufacturing

A detailed, publicly available experimental protocol for the synthesis of this compound is not available. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be inferred. The general approach would likely involve the nitration of a dichlorinated trifluoromethyltoluene precursor.

A general procedure for the nitration of a related compound, 1,2-dichlorobenzene, involves the use of a mixed acid (nitric acid and sulfuric acid) at controlled temperatures.[4] Another relevant synthesis is the preparation of 2,6-dichloronitrobenzene from 2,6-dichloroaniline via oxidation with peroxytrifluoroacetic acid.[5]

Inferred Synthetic Workflow:

Caption: Inferred synthetic pathway for this compound.

Applications

This compound is primarily utilized in two key areas:

-

Agrochemicals: It is described as a pesticide and herbicide, effective against a range of pests and weeds.[1] The specific quantitative efficacy data (e.g., IC50, LD50) for this compound against target organisms is not publicly available.

-

Chemical Intermediate: It serves as a building block in the synthesis of other, more complex molecules.[1] Notably, it is mentioned as a precursor for biologically active compounds, including protein kinase inhibitors.[1]

Biological Activity and Mechanism of Action

Detailed studies on the specific biological activity and mechanism of action of this compound are not available in the public domain. However, insights can be drawn from the known mechanisms of similar classes of compounds.

As a Pesticide/Herbicide

The mechanism of action for many trifluoromethyl-containing herbicides involves the inhibition of key enzymes in the target weeds. For instance, some act as inhibitors of acetolactate synthase (ALS) or photosystem II. The general mode of action for nitroaromatic pesticides is often described as the disruption of biological processes in pests.[1]

Potential Herbicidal Mechanism of Action:

Caption: Postulated mechanism of herbicidal action via enzyme inhibition.

As a Precursor to Protein Kinase Inhibitors

The use of this compound as an intermediate in the synthesis of protein kinase inhibitors suggests that its structural features are amenable to the creation of molecules that can interact with the ATP-binding pocket of kinases. The dichloro and trifluoromethyl groups can influence the electronic properties and conformation of the final inhibitor, potentially enhancing its binding affinity and selectivity.

Workflow for Developing Protein Kinase Inhibitors:

Caption: General workflow for synthesizing protein kinase inhibitors.

Toxicology and Safety

Specific toxicological data, such as LD50 values, for this compound are not publicly available. However, based on safety data for related compounds and general knowledge of nitroaromatic compounds, it should be handled with care. It is considered harmful if swallowed and may cause skin and eye irritation.[1]

For the structurally similar compound 2,4-Dichloronitrobenzene, the following toxicity data has been reported:

Table 2: Acute Toxicity of 2,4-Dichloronitrobenzene (CAS 611-06-3)

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 990 mg/kg | [6] |

| LD50 | Rat | Dermal | 921 mg/kg | [6] |

These values suggest moderate acute toxicity for a related compound. It is reasonable to assume that this compound may have a similar toxicity profile and should be handled with appropriate personal protective equipment in a laboratory setting.

Experimental Protocols

As previously stated, detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public scientific literature. Researchers interested in working with this compound would need to develop their own protocols, likely based on established methods for similar nitroaromatic compounds. A general approach to synthesizing a related compound, 2,6-dichloronitrobenzene, is provided as a reference.

Reference Experimental Protocol: Synthesis of 2,6-Dichloronitrobenzene [5]

-

Preparation of Peroxytrifluoroacetic Acid: A 300-mL three-necked flask is charged with 100 mL of methylene chloride. To this, 5.4 mL of 90% hydrogen peroxide is added. The flask is cooled in an ice bath, and with stirring, 34.0 mL of trifluoroacetic anhydride is added over 20 minutes. The ice bath is then removed, and the solution is stirred at room temperature for 30 minutes.

-

Oxidation of 2,6-Dichloroaniline: A solution of 8.1 g of 2,6-dichloroaniline in 80 mL of methylene chloride is prepared. This solution is added dropwise over 30 minutes to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and causes the mixture to reflux.

-

Workup: After the addition is complete, the mixture is heated under reflux for 1 hour. It is then cooled and poured into 150 mL of cold water. The organic layer is separated, washed with water, 10% sodium carbonate solution, and again with water.

-

Purification: The organic extract is treated with activated charcoal and anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Conclusion

This compound is a chemical compound with established use as a pesticide and herbicide, and as a valuable intermediate in the synthesis of other biologically active molecules, including protein kinase inhibitors. While its general properties and applications are known, a significant gap exists in the publicly available, in-depth technical data for this specific compound. Further research would be necessary to establish its precise quantitative biological activity, detailed mechanisms of action, and specific toxicological profile. Researchers and drug development professionals should proceed with caution, utilizing information on analogous compounds to guide their work while recognizing the need for empirical validation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 115571-66-9: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)t… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

In-Depth Technical Guide: Physicochemical Properties of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound with the CAS Number 115571-66-9. Its structure, featuring a toluene backbone with chloro, nitro, and trifluoromethyl functional groups, imparts a unique combination of properties that make it a molecule of interest in various chemical sectors. The presence of the trifluoromethyl group can significantly influence lipophilicity, metabolic stability, and binding affinity, making such compounds valuable building blocks in medicinal chemistry and drug design. This compound is also utilized as an intermediate in the synthesis of other complex chemicals and finds application in the agrochemical industry as a pesticide.[1]

This guide provides a comprehensive overview of the known physicochemical properties of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

The properties of this compound are summarized below. The data is compiled from various chemical databases and supplier specifications. It is important to note that some physical properties, such as odor, have conflicting reports, and the reported boiling point appears unusually low for a compound with a high melting point, suggesting it may have been determined under reduced pressure.

Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | [2] |

| CAS Number | 115571-66-9 | [1] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2] |

| Molecular Weight | 274.02 g/mol | [1][2] |

| Appearance | White to light yellow solid / Yellow crystalline solid | [1] |

| Melting Point | 259°C (decomposes) | |

| Boiling Point | 58-61°C (Note: Likely measured under vacuum) | |

| Water Solubility | Sparingly soluble | [1] |

| Computed XLogP3 | 4.3 | [2] |

| Topological Polar Surface Area | 45.8 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Experimental Protocols for Property Determination

While specific experimental records for this compound are not publicly detailed, the following standard methodologies are employed for determining the key physicochemical properties of solid organic compounds. These protocols are largely based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are the international standard for chemical safety and registration.

Melting Point Determination

The melting point is a critical indicator of purity.[3] For a high-melting-point solid like this, Differential Scanning Calorimetry (DSC) or the capillary method would be standard.

-

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus: The capillary is placed in a heating block or oil bath apparatus (such as a Thiele tube or a modern digital Mel-Temp apparatus) adjacent to a calibrated thermometer.[3]

-

Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (onset) to the temperature at which the entire sample is liquid (completion).[5] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

-

-

Protocol: Differential Scanning Calorimetry (DSC) (as per OECD 102)

-

Principle: DSC measures the difference in heat flow between the test sample and a reference material as a function of temperature.[6]

-

Procedure: A small, weighed amount of the sample is placed in a crucible (e.g., aluminum). The sample and a reference crucible (usually empty) are subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Data Analysis: A phase transition, such as melting, results in an endothermic peak on the DSC thermogram. The onset temperature of this peak is recorded as the melting point.[6]

-

Boiling Point Determination (as per OECD 103)

For solids, the boiling point is determined on the molten substance. Given the high melting point and potential for decomposition, boiling point is typically measured under reduced pressure and extrapolated to standard pressure. Methods include:

-

Protocol: Dynamic Method (Vapour Pressure Measurement)

-

Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the ambient pressure.[7][8] This method determines the vapor pressure curve.

-

Apparatus: The sample is heated in a vessel equipped with a thermometer, a pressure sensor, and a reflux condenser, all connected to a vacuum system.

-

Procedure: The pressure in the apparatus is reduced to a desired level and held constant. The sample is heated slowly with stirring until boiling is observed (constant temperature reading while vapor refluxes).

-

Determination: The temperature-pressure pairs are recorded at several pressure points. The data is then used to plot log(p) vs 1/T (Clausius-Clapeyron plot) to determine the normal boiling point at standard atmospheric pressure (101.325 kPa).[7]

-

Water Solubility Determination (as per OECD 105)

This guideline provides two primary methods depending on the expected solubility. Given the compound is "sparingly soluble," the Flask Method is appropriate.

-

Protocol: Flask Method

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined analytically.[9]

-

Equilibration: An excess amount of the solid compound is added to a flask containing purified water (e.g., reagent-grade). The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10] A preliminary test is often run to estimate the time needed.[10]

-

Phase Separation: The solution is centrifuged or filtered to remove all undissolved solid particles.[9]

-

Analysis: The concentration of the compound in the clear aqueous phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC/MS).

-

Replicates: The experiment is performed in at least duplicate until the measured concentrations are consistent.

-

Partition Coefficient (n-octanol/water) Determination (as per OECD 107/123)

The partition coefficient (Log P or Log Kₒw) is a measure of a compound's lipophilicity. For a compound with a computed XLogP3 of 4.3, the Shake Flask Method (OECD 107) or the Slow-Stirring Method (OECD 123) can be used.

-

Protocol: Slow-Stirring Method (OECD 123)

-

Principle: This method is ideal for compounds with high Log P values (>4) as it avoids the formation of micro-emulsions that can interfere with results from the shake-flask method.[11] Water, n-octanol, and the test substance are equilibrated by slow stirring.

-

Pre-saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment begins.

-

Procedure: The test compound is dissolved in n-octanol. This solution is combined with the pre-saturated water in a vessel. The mixture is stirred slowly at a constant temperature for several days to allow equilibrium to be reached without forming an emulsion.

-

Phase Separation & Analysis: After stirring, the mixture is allowed to stand to ensure complete phase separation. The concentrations of the compound in both the n-octanol and aqueous phases are determined using an appropriate analytical method (e.g., HPLC, GC/MS).

-

Calculation: The partition coefficient (Pₒw) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (Log P).

-

Synthesis Pathway Visualization

While the exact commercial synthesis route is proprietary, a plausible synthetic pathway involves the nitration of a dichlorinated trifluoromethyltoluene precursor. The following diagram illustrates a logical multi-step nitration process, a common method for producing such highly substituted aromatic nitro compounds.

Caption: Plausible synthetic route via electrophilic nitration.

Conclusion

This compound is a highly substituted aromatic compound with distinct physicochemical properties driven by its functional groups. Its high melting point, sparse water solubility, and significant lipophilicity (high Log P) are key characteristics for researchers in drug development and chemical synthesis. The standardized protocols outlined in this guide provide a framework for the reliable and reproducible determination of these properties, which are essential for chemical safety assessment, process development, and the rational design of new biologically active molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene, a substituted aromatic compound with applications as a pesticide and a key intermediate in chemical synthesis.[1] This document outlines a proposed synthetic pathway and details the analytical methodologies that would be employed to confirm its chemical structure. Due to the limited availability of public experimental data, this guide focuses on the predicted spectroscopic characteristics and establishes a logical framework for its structural verification using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Compound Profile

This compound is a complex aromatic molecule. Its structure is characterized by a toluene core with multiple substituents that influence its chemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 115571-66-9 | [1] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1] |

| Molecular Weight | 274.02 g/mol | [1] |

| IUPAC Name | 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene | [2] |

| Synonyms | 3,4-dichloro-6-trifluoromethyl-2-nitrotoluene | [1] |

| Physical Form | White to light yellow solid | [1] |

| SMILES | CC1=C(C(=C(C=C1C(F)(F)F)Cl)Cl)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(9)6(10)7(3)14(15)16/h2H,1H3 | [1] |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound involves the nitration of the precursor 3,4-dichloro-6-(trifluoromethyl)toluene. The experimental protocol outlined below is adapted from established procedures for the nitration of substituted toluenes.[3][4]

Synthesis of the Precursor: 3,4-Dichloro-6-(trifluoromethyl)toluene

The precursor can be synthesized by the reaction of 3,4-dichlorotoluene with hydrogen fluoride and carbon tetrachloride at elevated temperature and pressure.[5]

Nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene

Materials:

-

3,4-dichloro-6-(trifluoromethyl)toluene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while stirring and maintaining a low temperature to create the nitrating mixture.

-

Dissolve 3,4-dichloro-6-(trifluoromethyl)toluene in a suitable solvent and cool it in the ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and 10% sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Structure Elucidation

The confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. The following sections detail the predicted data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum is expected to show two signals corresponding to the aromatic proton and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 | Singlet | 1H | Ar-H | The aromatic proton is deshielded by the electron-withdrawing nitro and chloro groups. |

| ~ 2.5 | Singlet | 3H | -CH ₃ | The methyl group protons are in a typical region for an aromatic methyl group. |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~ 150 | C -NO₂ | The carbon attached to the nitro group is significantly deshielded. | | ~ 135-145 | Aromatic C -Cl, C -CF₃, C -CH₃ | Carbons attached to substituents will have distinct chemical shifts. | | ~ 120-130 | Aromatic C -H | The protonated aromatic carbon will appear in this region. | | ~ 120-125 (quartet) | -C F₃ | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. | | ~ 20 | -C H₃ | The methyl carbon appears in the typical aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation | Rationale |

| 273/275/277 | [M]⁺ | The molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (approximate ratio 9:6:1). |

| 254/256/258 | [M-F]⁺ | Loss of a fluorine atom from the trifluoromethyl group. |

| 227/229/231 | [M-NO₂]⁺ | Loss of the nitro group. |

| 204 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation. |

The fragmentation pattern of nitroaromatic compounds often involves the loss of the nitro group and other substituents.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3100-3000 | Aromatic C-H | Stretch |

| ~ 1550-1475 | Nitro group (NO₂) | Asymmetric Stretch |

| ~ 1360-1290 | Nitro group (NO₂) | Symmetric Stretch |

| ~ 1300-1100 | C-F | Stretch |

| ~ 800-600 | C-Cl | Stretch |

The characteristic strong absorption bands for the nitro group are key identifiers in the IR spectrum of this compound.[7]

Visualized Workflows

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of the target compound.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. cerritos.edu [cerritos.edu]

- 5. 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Solubility Profile of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for understanding and determining the solubility of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene. As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. Therefore, this guide furnishes detailed, standardized experimental protocols for researchers to generate such data in-house.

Introduction

This compound is a multisubstituted benzene derivative with the chemical formula C₈H₄Cl₂F₃NO₂.[1][2] It is recognized as a key intermediate in the synthesis of biologically active compounds, including protein kinase inhibitors, and has applications in the agricultural sector as a pesticide.[1][3] The physicochemical properties of active pharmaceutical ingredients (APIs) and synthetic intermediates, particularly solubility, are critical parameters in drug development and process chemistry. Solubility influences bioavailability, formulation, purification, and reaction kinetics. This guide outlines the theoretical considerations and practical methodologies for determining the solubility of this compound in various organic solvents.

Compound Identification:

-

IUPAC Name: 1,2-dichloro-4-methyl-3-nitro-5-(trifluoromethyl)benzene[2]

-

Appearance: White to light yellow solid[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. These properties can provide a qualitative prediction of its solubility behavior.

| Property | Value | Source |

| Molecular Weight | 274.02 g/mol | [2][3][4][6] |

| XLogP3-AA | 4.3 | [2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 (from NO₂ and F atoms) | PubChem |

| Water Solubility | Sparingly soluble | [1] |

| Appearance | White to light yellow solid | [1] |

The high XLogP3-AA value suggests a lipophilic nature, indicating that the compound is likely to be more soluble in non-polar organic solvents than in polar solvents like water.

Solubility Data

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Hexane | 0.1 | 25 | Data Not Available | Data Not Available | |

| e.g., Toluene | 2.4 | 25 | Data Not Available | Data Not Available | |

| e.g., Dichloromethane | 3.1 | 25 | Data Not Available | Data Not Available | |

| e.g., Acetone | 5.1 | 25 | Data Not Available | Data Not Available | |

| e.g., Ethanol | 5.2 | 25 | Data Not Available | Data Not Available | |

| e.g., Methanol | 6.6 | 25 | Data Not Available | Data Not Available | |

| e.g., DMSO | 7.2 | 25 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the solubility of a solid compound like this compound.

Isothermal Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Materials:

-

This compound (solid, purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Analysis: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained. Calculate the solubility based on the mass of the residue and the volume of the aliquot.

-

Chromatographic/Spectroscopic Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve (HPLC or UV-Vis). Calculate the concentration in the original saturated solution.

-

High-Throughput Kinetic Solubility Method (for Early Discovery)

This method provides a faster, albeit less precise, estimation of solubility, often used in early-stage drug discovery. It measures the concentration at which a compound, added from a concentrated stock solution, begins to precipitate.

Materials:

-

Concentrated stock solution of this compound in a highly miscible solvent (e.g., DMSO).

-

Aqueous buffer or organic solvent of interest.

-

96-well microplates.

-

Plate reader capable of nephelometry or light scattering measurement.

Procedure:

-

Plate Preparation: Dispense the solvent/buffer of interest into the wells of a microplate.

-

Compound Addition: Add increasing volumes of the concentrated DMSO stock solution to the wells.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualized Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and decision-making processes involved in solubility testing.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Logical Diagram for Solvent Selection.

Conclusion

While specific, published solubility data for this compound is scarce, its predicted lipophilicity suggests good solubility in non-polar and polar aprotic solvents. The experimental protocols provided in this guide offer robust and standardized methods for researchers to determine the precise solubility of this compound across a spectrum of organic solvents. This data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products in the fields of medicinal chemistry and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H4Cl2F3NO2 | CID 3852427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 97% , 115571-66-9 - CookeChem [cookechem.com]

- 4. aldlab-chemicals_this compound [aldlab.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. calpaclab.com [calpaclab.com]

In-Depth Technical Guide: Safety and Handling of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a polysubstituted benzene derivative with applications as an intermediate in the synthesis of biologically active compounds, including protein kinase inhibitors and pesticides.[1][2] Its complex structure, featuring chloro, nitro, and trifluoromethyl functional groups, contributes to its chemical reactivity and potential biological activity.[3] Due to the presence of these toxophoric groups, this compound is expected to be hazardous and requires careful handling to minimize exposure and ensure laboratory safety.

Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes available and predicted data.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2][4] |

| Molecular Weight | 274.02 g/mol | [1][4] |

| CAS Number | 115571-66-9 | [1][2][4] |

| Appearance | Yellow crystalline solid | [2] |

| Odor | Strong odor | [2] |

| Solubility | Sparingly soluble in water | [2] |

| Boiling Point | 255.8 ± 35.0 °C (Predicted) | [1] |

| Flash Point | 108.5 °C (Predicted) | [1] |

| Density | 1.566 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 0.0257 mmHg at 25°C (Predicted) | [1] |

Hazard Identification and Classification

A full GHS classification for this compound is not available. However, based on the available risk and safety phrases, the following hazards are identified.

| Hazard Statement | Classification |

| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed.[1] |

| R36/37/38 | Irritating to eyes, respiratory system and skin.[1] |

Note: For comparison, the related compound 2,4-Dichloronitrobenzene has acute oral and dermal LD50 values in rats of 990 mg/kg and 921 mg/kg, respectively.[5] This suggests that this compound may have similar moderate acute toxicity.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended, especially when handling the solid outside of a fume hood or for spill cleanup. |

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry place away from incompatible materials.[2]

-

Keep containers tightly closed.

-

Store in a designated, clearly labeled area for hazardous chemicals.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not available, the following diagrams illustrate general safety workflows applicable to handling hazardous solid chemicals.

Emergency Procedures

First-Aid Measures

The following first-aid measures are based on the identified R-phrases and general chemical safety guidelines.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

digraph "First_Aid_Decision_Tree" { graph [fontname="sans-serif", rankdir="TB"]; node [fontname="sans-serif", shape=rect, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif"];exposure [label="Exposure Occurs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; route [label="Identify Route of Exposure", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

inhalation [label="Inhalation", shape=rect, style=filled, fillcolor="#FFFFFF"]; skin [label="Skin Contact", shape=rect, style=filled, fillcolor="#FFFFFF"]; eye [label="Eye Contact", shape=rect, style=filled, fillcolor="#FFFFFF"]; ingestion [label="Ingestion", shape=rect, style=filled, fillcolor="#FFFFFF"];

fresh_air [label="Move to Fresh Air", shape=rect, style=filled, fillcolor="#FFFFFF"]; flush_skin [label="Flush Skin with Water (15 min)", shape=rect, style=filled, fillcolor="#FFFFFF"]; flush_eye [label="Flush Eyes with Water (15 min)", shape=rect, style=filled, fillcolor="#FFFFFF"]; rinse_mouth [label="Rinse Mouth with Water", shape=rect, style=filled, fillcolor="#FFFFFF"];

seek_medical [label="Seek Immediate Medical Attention", shape=rect, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

exposure -> route; route -> inhalation [label="Breathing"]; route -> skin [label="Touch"]; route -> eye [label="Splash"]; route -> ingestion [label="Swallowed"];

inhalation -> fresh_air; skin -> flush_skin; eye -> flush_eye; ingestion -> rinse_mouth;

fresh_air -> seek_medical; flush_skin -> seek_medical; flush_eye -> seek_medical; rinse_mouth -> seek_medical; }

Accidental Release Measures

-

Small Spills: Carefully scoop up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow institutional procedures for large chemical spills.

Fire-Fighting Measures

-

Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, or foam).

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Logical Relationships in Chemical Safety

The hierarchy of controls is a fundamental concept in chemical safety, providing a framework for minimizing risks.

References

The Strategic Role of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene in the Synthesis of Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene, a highly functionalized aromatic compound, serves as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring chloro, nitro, and trifluoromethyl groups, provides a versatile scaffold for chemical modifications, making it a valuable building block in both medicinal and agrochemical research. This technical guide explores the applications of this compound in medicinal chemistry, focusing on its conversion to the pivotal intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, and the subsequent synthesis of pharmacologically relevant compounds.

From Nitroaromatic Precursor to Key Aniline Intermediate

The primary application of this compound in synthetic chemistry is its role as a precursor to 2,6-dichloro-4-(trifluoromethyl)aniline. This transformation is a crucial step, as the resulting aniline is a versatile building block for a range of heterocyclic compounds with demonstrated biological activity. The most common method for this conversion is the reduction of the nitro group.

Experimental Protocol: Reduction of this compound

Several methods can be employed for the chemoselective reduction of the nitro group in the presence of other reducible functional groups like chloro and trifluoromethyl moieties.

Method 1: Catalytic Hydrogenation

-

Reagents and Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

-

Seal the flask and purge the system with an inert gas.

-

Evacuate the flask and introduce hydrogen gas (usually at 1-3 atm pressure, or from a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dichloro-4-(trifluoromethyl)aniline. Further purification can be achieved by recrystallization or column chromatography.[1]

-

Method 2: Metal-Mediated Reduction

-

Reagents and Materials:

-

This compound

-

Iron powder

-

Acetic acid or Ethanol/Water mixture

-

Hydrochloric acid (catalytic)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent) and a solvent such as acetic acid or a mixture of ethanol and water.

-

Add iron powder (typically 3-5 equivalents) and a catalytic amount of hydrochloric acid.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with the reaction solvent or ethyl acetate.

-

Concentrate the filtrate and dilute the residue with ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline.[1]

-

dot

Caption: Synthetic conversion of the nitroaromatic precursor to the key aniline intermediate.

Applications in the Synthesis of Phenylpyrazole Derivatives

2,6-dichloro-4-(trifluoromethyl)aniline is a crucial precursor for the synthesis of phenylpyrazole derivatives, a class of compounds with a broad spectrum of biological activities. One of the most prominent examples is the insecticide Fipronil. While Fipronil itself is an agrochemical, the underlying phenylpyrazole scaffold is of significant interest in medicinal chemistry.

Synthesis of Fipronil: A Case Study

The synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline highlights the utility of this intermediate. The general synthetic route involves the formation of a pyrazole ring followed by further functionalization.

Experimental Protocol: Synthesis of a Phenylpyrazole Core

-

Diazotization of the Aniline: 2,6-dichloro-4-(trifluoromethyl)aniline is treated with a nitrosylating agent, such as nitrosyl sulfuric acid or sodium nitrite in an acidic medium, to form a diazonium salt.[2]

-

Cyclization to form the Pyrazole Ring: The diazonium salt is then reacted with a suitable cyclizing agent, such as ethyl 2,3-dicyanopropionate, to construct the pyrazole ring system. This reaction yields a 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate.[2][3]

-

Further Functionalization: The pyrazole ring can then be further modified. In the case of Fipronil synthesis, this involves the introduction of a trifluoromethylsulfinyl group at the 4-position of the pyrazole ring.[4][5]

dot

Caption: General synthetic workflow for Fipronil from the key aniline intermediate.

Medicinal Chemistry Relevance of the Phenylpyrazole Scaffold

The phenylpyrazole core, readily accessible from this compound via the aniline intermediate, is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is capable of binding to multiple biological targets with high affinity. Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities.

Table 1: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

| Kinase Inhibition | Oncology, Inflammation | [6][7][8] |

| Antimicrobial | Infectious Diseases | [9][10] |

| Anti-inflammatory | Inflammation, Pain | [11] |

| Antitumor | Oncology | [9][12] |

| Analgesic | Pain Management | [12] |

The diverse biological activities of pyrazole derivatives make the synthetic route starting from this compound highly relevant for drug discovery programs. The substituents on the phenyl ring, namely the two chlorine atoms and the trifluoromethyl group, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.

dot

Caption: Logical relationship between the synthetic pathway and biological applications.

Conclusion

This compound is a strategically important starting material in medicinal chemistry, primarily through its efficient conversion to 2,6-dichloro-4-(trifluoromethyl)aniline. This key intermediate provides access to the medicinally relevant phenylpyrazole scaffold, which is featured in a variety of bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make this chemical a valuable tool for researchers and scientists in the development of new therapeutic agents. Further exploration of derivatives from this scaffold holds significant promise for the discovery of novel drugs targeting a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102633722A - Fipronil preparation method - Google Patents [patents.google.com]

- 4. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. globalresearchonline.net [globalresearchonline.net]

Technical Guide: 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene as a Pesticide Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene, a key intermediate in the synthesis of dinitroaniline-based pesticides. This document covers its chemical properties, a representative synthesis protocol, and its role in the development of herbicidal agents.

Chemical Properties and Data

This compound is a substituted aromatic compound with the chemical formula C₈H₄Cl₂F₃NO₂.[1][2] It serves as a crucial building block in the production of various agrochemicals, particularly dinitroaniline herbicides.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115571-66-9 | [1][3][4] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ | [1][2][3] |

| Molecular Weight | 274.02 g/mol | [2][3] |

| Appearance | White to yellow crystalline solid | [1] |

| Purity (typical) | ≥95% | [3] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Chemical Shifts (ppm) or m/z |

| ¹H NMR | Aromatic H: ~7.8-8.2 ppm (singlet); Methyl H: ~2.6 ppm (singlet) |

| ¹³C NMR | Aromatic C-H: ~125-135 ppm; Aromatic C-Cl: ~130-140 ppm; Aromatic C-NO₂: ~145-155 ppm; Aromatic C-CF₃: ~120-130 ppm (quartet, J ≈ 30-40 Hz); CF₃: ~120-125 ppm (quartet, J ≈ 270-280 Hz); CH₃: ~15-20 ppm |

| GC-MS (EI) | [M]⁺: 273/275/277; Fragments: [M-NO₂]⁺, [M-Cl]⁺, [M-CF₃]⁺, and other characteristic fragments. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, 3,4-dichloro-6-(trifluoromethyl)toluene.

Experimental Protocol: Representative Nitration of 3,4-Dichloro-6-(trifluoromethyl)toluene

The following protocol is a representative procedure based on established methods for the nitration of substituted toluenes.

Materials:

-

3,4-Dichloro-6-(trifluoromethyl)toluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Reactant: Slowly add 10.0 g of 3,4-dichloro-6-(trifluoromethyl)toluene to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool. Add this nitrating mixture dropwise to the toluene solution over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.

Application as a Pesticide Intermediate

This compound is a key precursor in the synthesis of dinitroaniline herbicides. These herbicides are widely used for pre-emergence control of various annual grasses and broadleaf weeds in a variety of crops.

The subsequent synthetic step typically involves a nucleophilic aromatic substitution reaction where the nitro group activates the aromatic ring, facilitating the displacement of a chlorine atom by an amine. This leads to the formation of the final dinitroaniline herbicide.

Mechanism of Action of Derived Pesticides

Pesticides derived from this compound, belonging to the dinitroaniline class, act as mitotic inhibitors. Their primary mode of action is the disruption of microtubule formation in plant cells.

Signaling Pathway:

Dinitroaniline herbicides bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule formation, dinitroaniline herbicides inhibit cell division and, consequently, root and shoot growth in susceptible plants, leading to their death.

References

Unlocking the Bioactive Potential of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a substituted aromatic compound that serves as a versatile precursor for the synthesis of a diverse range of biologically active molecules. The unique combination of dichloro, nitro, and trifluoromethyl functional groups on a toluene scaffold imparts specific physicochemical properties that can be exploited in the design of novel therapeutic agents and agrochemicals. The electron-withdrawing nature of the nitro and trifluoromethyl groups, coupled with the lipophilicity conferred by the trifluoromethyl and chloro substituents, makes this scaffold an intriguing starting point for developing potent and selective modulators of biological processes.

This technical guide provides an in-depth overview of the known and potential biological activities of derivatives synthesized from this compound. Drawing upon existing research on structurally related compounds, this document explores potential applications in herbicidal, insecticidal, and anticancer research. Detailed experimental methodologies, quantitative data from analogous compounds, and visualizations of key biological pathways and synthetic workflows are presented to facilitate further investigation and drug discovery efforts in this area. While direct studies on derivatives of this specific parent compound are limited, this guide serves as a comprehensive resource by analogy, empowering researchers to explore its untapped potential.

Potential Biological Activities and Mechanisms of Action

The structural motifs present in this compound suggest several avenues for biological activity. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability and binding affinity. The nitroaromatic moiety is a known pharmacophore in various antimicrobials and can be bioreduced to reactive intermediates that induce cellular damage. The dichlorinated phenyl ring further contributes to the molecule's lipophilicity and can influence its interaction with biological targets.

Herbicidal Activity

A significant body of evidence points to the herbicidal potential of derivatives of this compound, particularly those analogous to dinitroaniline herbicides.

Mechanism of Action: Microtubule Disruption

Dinitroaniline herbicides are known to exert their effects by disrupting microtubule polymerization in plant cells.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (formation of the mitotic spindle), cell wall formation, and overall cell shape.

The proposed mechanism involves the binding of the herbicide molecule to tubulin, the protein subunit that polymerizes to form microtubules.[3][4] This binding prevents the assembly of tubulin into functional microtubules, leading to a cascade of events that ultimately result in the death of the weed.

Key consequences of microtubule disruption in plants include:

-

Arrest of Mitosis: Without a functional mitotic spindle, chromosomes cannot segregate properly during cell division, leading to the formation of abnormal, often multinucleated cells.[1]

-

Inhibition of Root Growth: The disruption of cell division and elongation is particularly detrimental to rapidly growing tissues like root tips, resulting in stunted and swollen roots.[1]

-

Altered Cell Shape: Microtubules guide the deposition of cellulose microfibrils in the cell wall. Their disruption leads to disorganized microfibril arrangement and a loss of directional cell expansion.[2]

The trifluoromethyl group is thought to enhance the binding affinity of the molecule to the tubulin protein through hydrophobic and electronic interactions.

Signaling Pathway: Dinitroaniline Herbicide Mode of Action

References

- 1. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a trifluoromethyl group on a toluene scaffold, offers multiple reaction sites for the construction of complex molecules. This technical guide provides an in-depth exploration of the potential uses of this compound, focusing on key transformations and their application in the synthesis of valuable intermediates for the agrochemical and pharmaceutical industries. While this molecule is commercially available, detailed synthetic applications are not widely published. Therefore, this guide presents plausible and synthetically useful transformations based on established organic chemistry principles and analogous reactions reported in the literature.

Core Reactivity and Synthetic Potential

The chemical reactivity of this compound is primarily governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and directs the regioselectivity of these reactions. Furthermore, the nitro group itself can be readily transformed into other functionalities, most notably an amine, which opens up a vast array of subsequent chemical modifications.

This guide will focus on two principal transformations:

-

Reduction of the Nitro Group: The conversion of the nitro group to an aniline is a pivotal step, yielding 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various bioactive molecules, including pesticides and pharmaceuticals.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the aromatic ring are susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 115571-66-9 |

| Molecular Formula | C₈H₄Cl₂F₃NO₂ |

| Molecular Weight | 274.02 g/mol |

| Appearance | White to light yellow solid |

| Purity | Typically ≥97% |

Key Synthetic Transformations and Experimental Protocols

Reduction of the Nitro Group to Synthesize 2,6-Dichloro-4-(trifluoromethyl)aniline

The reduction of the nitro group in this compound is a critical transformation that provides access to the corresponding aniline. This aniline is a valuable precursor for the synthesis of a wide range of biologically active compounds. Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example for the reduction of an aromatic nitro group and is adaptable for the specific substrate.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (1-5 mol%) to the solution.

-

Seal the vessel and purge the system with an inert gas.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-and-fill cycle three times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,6-Dichloro-4-(trifluoromethyl)aniline.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data (Expected):

| Parameter | Value |

| Reactant | This compound |

| Product | 2,6-Dichloro-4-(trifluoromethyl)aniline |

| Catalyst | 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm H₂ |

| Expected Yield | >90% |

Caption: Generalized pathway for the SNAr reaction.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its strategic placement of reactive functional groups allows for selective transformations, primarily through the reduction of the nitro group and nucleophilic aromatic substitution of the activated chlorine atoms. The resulting anilines and substituted aromatic compounds are valuable intermediates for the development of novel agrochemicals and pharmaceuticals. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the full synthetic potential of this intriguing molecule. Further investigation into the scope and limitations of these reactions will undoubtedly uncover new and innovative applications in the field of drug discovery and development.

Methodological & Application

synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene from substituted toluene

Application Note: Synthesis of 3,4-Dichloro-2-nitro-6-(trifluoromethyl)toluene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound via electrophilic nitration of a substituted toluene precursor. This compound (CAS No. 115571-66-9) is a valuable chemical intermediate used in the agricultural industry as a pesticide and herbicide and serves as a building block in chemical research.[1][2] This protocol outlines the necessary reagents, safety precautions, step-by-step procedure, and data presentation for a laboratory-scale synthesis.

Introduction

The synthesis of highly substituted aromatic compounds is a cornerstone of modern medicinal and agricultural chemistry. The target compound, this compound, possesses a unique substitution pattern that makes it a useful intermediate. This protocol details a robust method for its preparation using a standard electrophilic aromatic substitution reaction—specifically, the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene using a mixture of concentrated nitric and sulfuric acids. The regioselectivity of the reaction is directed by the existing substituents on the aromatic ring, favoring the introduction of the nitro group at the C2 position.

WARNING: This protocol involves the use of highly corrosive and reactive chemicals. All procedures must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol

Materials and Reagents

The following table summarizes the reagents required for the synthesis.

| Reagent | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 3,4-Dichloro-6-(trifluoromethyl)toluene | C₈H₅Cl₂F₃ | 229.03 | 5.00 | 21.8 | 1.0 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - | - |

| Nitric Acid (70%) | HNO₃ | 63.01 | 1.65 mL | 26.2 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

| Crushed Ice | H₂O | 18.02 | ~200 g | - | - |

Safety Precautions

-

Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact. Handle with extreme care.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of toxic fumes.

-

Emergency: Keep an emergency spill kit and a safety shower/eyewash station readily accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

Synthetic Procedure

-

Preparation of Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid. Place the flask in an ice/water bath and allow it to cool to 0-5 °C. While stirring, slowly add 1.65 mL of concentrated nitric acid dropwise using a glass pipette, ensuring the temperature does not exceed 10 °C.

-

Reaction Setup: In a separate 50 mL beaker, dissolve 5.00 g (21.8 mmol) of the starting material, 3,4-dichloro-6-(trifluoromethyl)toluene, in 10 mL of concentrated sulfuric acid.

-

Nitration: Slowly add the solution of the starting material to the cold nitrating mixture dropwise over 20-30 minutes using an addition funnel. Maintain the internal temperature of the reaction between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up and Quenching: Prepare a 600 mL beaker containing ~200 g of crushed ice. Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the crushed ice with gentle stirring. A precipitate should form.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data and Expected Results

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

| Parameter | Expected Result |

| Product Name | This compound |

| CAS Number | 115571-66-9[1] |

| Molecular Formula | C₈H₄Cl₂F₃NO₂[5] |

| Molecular Weight | 274.02 g/mol [2][5] |

| Physical State | White to light yellow crystalline solid[1] |

| Purity | >97% (after recrystallization) |

| Expected Yield | 80-90% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Nitration of 3,4-dichloro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene. This reaction is a key step in the synthesis of various chemical intermediates used in the pharmaceutical and agrochemical industries. The protocol and data presented are based on established principles of electrophilic aromatic substitution and information available for structurally related compounds.

Introduction

The nitration of substituted aromatic rings is a fundamental transformation in organic synthesis. The regiochemical outcome of the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene is governed by the directing effects of the substituents on the benzene ring. The trifluoromethyl group (-CF₃) is a strong deactivating group and a meta-director, while the chlorine atoms (-Cl) are deactivating but ortho-, para-directing. The toluene methyl group is activating and an ortho-, para-director. In this specific molecule, the positions of the substituents will dictate the placement of the incoming nitro group.

Data Presentation

The following table summarizes representative quantitative data for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene, leading to the primary product, 2,3-dichloro-5-nitro-1-(trifluoromethyl)benzene. This data is compiled from analogous reactions and serves as a guideline for experimental design.

| Parameter | Value |

| Starting Material | 3,4-dichloro-6-(trifluoromethyl)toluene |

| Nitrating Agent | Fuming Nitric Acid / Sulfuric Acid |

| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.2 : 2.5 |

| Reaction Temperature | 0 - 10 °C |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 80 - 90% |

| Major Product | 2,3-dichloro-5-nitro-1-(trifluoromethyl)benzene |

| Minor Isomers | Formation of other isomers is possible |

Experimental Protocol

This protocol details a standard laboratory procedure for the nitration of 3,4-dichloro-6-(trifluoromethyl)toluene.

Materials:

-

3,4-dichloro-6-(trifluoromethyl)toluene

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add 2.5 equivalents of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 1.2 equivalents of fuming nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3,4-dichloro-6-(trifluoromethyl)toluene in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of the starting material dropwise over a period of 30-60 minutes. Maintain the internal reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with three portions of dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,3-dichloro-5-nitro-1-(trifluoromethyl)benzene.

Mandatory Visualizations

Caption: Chemical reaction for the nitration of the substrate.